N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a quinazolinone group, which is a type of heterocyclic compound that has been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as melting point determination, NMR, UV, IR, and mass spectral data .Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines showing antimicrobial activities against several bacteria and fungi, highlighting their significance in the development of novel antimicrobial agents Desai, N., Shihora, P. N., & Moradia, D. (2007). Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents. ChemInform, 38..
Biological Activities
- The synthesized compounds were evaluated for their antiviral activity, particularly against influenza and hepatitis C virus (HCV), indicating a promising avenue for antiviral drug development. Ivashchenko et al. (2014) found that some synthesized indole derivatives exhibited micromolar activities against a human hepatoma cell line sensitive to HCV infection, though most compounds showed no noticeable activity against the tested viruses Ivashchenko, A., et al. (2014). Synthesis and Antiviral Activity of Ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and Their Derivatives. Pharmaceutical Chemistry Journal, 47, 636-650.
Chemical Transformations
- Aleqsanyan and Hambardzumyan (2021) explored the synthesis and transformations of hetarylquinolines, contributing to the chemical knowledge base and offering insights into the chemical behavior of such compounds Aleqsanyan, I. L., & Hambardzumyan, L. (2021). Synthesis and Transformations of 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones Substituted in the Benzene Ring. Russian Journal of Organic Chemistry, 57, 1289-1294.
Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5OS/c30-22(25-15-13-17-16-27-20-10-5-3-8-18(17)20)12-2-1-7-14-26-23-19-9-4-6-11-21(19)28-24(31)29-23/h3-6,8-11,16,19,27H,1-2,7,12-15H2,(H,25,30)(H,26,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKCLZRNFVGFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN=C3C4C=CC=CC4=NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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